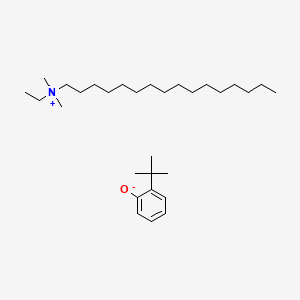

Ethylhexadecyldimethylammonium 2-tert-butylphenolate

Description

Properties

CAS No. |

93981-91-0 |

|---|---|

Molecular Formula |

C30H57NO |

Molecular Weight |

447.8 g/mol |

IUPAC Name |

2-tert-butylphenolate;ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N.C10H14O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-10(2,3)8-6-4-5-7-9(8)11/h5-20H2,1-4H3;4-7,11H,1-3H3/q+1;/p-1 |

InChI Key |

QDEUHIXAYJNYJY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)(C)C1=CC=CC=C1[O-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol with Isobutene

Catalyst : Aluminum phenolates, especially aluminum tris(2-tert-butylphenolate), are commonly used catalysts for this reaction. The catalyst can be prepared by reacting aluminum alkoxides or aluminum triethyl with phenol derivatives.

Reaction Conditions : The alkylation is carried out at temperatures ranging from 90 °C to 120 °C and pressures up to 25 bar. The reaction is typically performed in the presence of saturated aliphatic or cycloaliphatic hydrocarbons (e.g., hexane, cyclohexane) as diluents to improve selectivity and yield.

Selectivity and Yield : The process favors the formation of 2-tert-butylphenol and 2,6-di-tert-butylphenol, with minimal formation of undesired by-products such as 2,4,6-tri-tert-butylphenol. Catalyst deactivation prior to product separation is essential to prevent dealkylation and transalkylation.

Process Optimization : Controlling the isobutene feed rate and reaction temperature is critical to maximize selectivity towards 2-tert-butylphenol and minimize by-products.

Alkylation of Phenol with tert-Butanol

Catalyst : Phosphorus pentoxide has been reported as an effective catalyst for the alkylation of phenol with tert-butyl alcohol to produce tertiary butyl phenols, including 2-tert-butylphenol.

Reaction Conditions : The reaction is conducted in an autoclave reactor at temperatures between 80 °C and 230 °C for 6 to 8 hours. This method is considered eco-friendly and cost-effective.

Selectivity : The process achieves selectivity for para-tert-butyl phenol in the range of 40 to 70%, with formation of other isomers confirmed by GC/MS analysis.

Preparation of Ethylhexadecyldimethylammonium Component

Ethylhexadecyldimethylammonium is a quaternary ammonium cation with a long alkyl chain (hexadecyl) and ethyl and dimethyl substituents on the nitrogen.

Synthesis : This component is typically synthesized by quaternization of a tertiary amine such as dimethylethylamine with a suitable alkyl halide, such as hexadecyl bromide or chloride, under controlled conditions.

Reaction Conditions : The quaternization reaction is usually performed in an organic solvent (e.g., ethanol, acetone) at elevated temperatures (50–80 °C) with stirring for several hours to ensure complete conversion.

Purification : The resulting quaternary ammonium salt is purified by recrystallization or solvent extraction to remove unreacted starting materials and by-products.

Formation of Ethylhexadecyldimethylammonium 2-tert-butylphenolate

The final compound is formed by combining the ethylhexadecyldimethylammonium cation with the 2-tert-butylphenolate anion.

Method : This is typically achieved by neutralization or ion exchange reaction between ethylhexadecyldimethylammonium halide (e.g., bromide) and 2-tert-butylphenol in the presence of a base or by direct metathesis with 2-tert-butylphenolate salts.

Reaction Conditions : The reaction is carried out in an appropriate solvent such as ethanol or acetone at room temperature or slightly elevated temperatures with stirring.

Purification : The product is isolated by filtration or extraction, followed by drying under vacuum. Further purification may involve recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

| Step | Component | Method | Catalyst | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | 2-tert-butylphenol | Alkylation of phenol with isobutene | Aluminum tris(2-tert-butylphenolate) | 90–120 °C, up to 25 bar, hydrocarbon diluent | High selectivity, catalyst deactivation needed |

| 1 | 2-tert-butylphenol | Alkylation of phenol with tert-butanol | Phosphorus pentoxide | 80–230 °C, 6–8 h, autoclave | Eco-friendly, moderate selectivity |

| 2 | Ethylhexadecyldimethylammonium | Quaternization of dimethylethylamine with hexadecyl halide | None (nucleophilic substitution) | 50–80 °C, organic solvent | Purification by recrystallization |

| 3 | This compound | Ion exchange or neutralization | None | Room temp to mild heating, solvent | Purification by extraction/recrystallization |

Research Findings and Considerations

The use of aluminum phenolate catalysts in the alkylation of phenol with isobutene provides a highly selective and efficient route to 2-tert-butylphenol, which is crucial for the purity of the final compound.

Phosphorus pentoxide catalysis offers an alternative alkylation method with environmental and cost benefits, though with somewhat lower selectivity.

The quaternization step to form the ethylhexadecyldimethylammonium moiety is a well-established nucleophilic substitution reaction, requiring careful control of reaction conditions to avoid side reactions and ensure high yield.

Purification techniques such as recrystallization, chromatography, and solvent extraction are essential at each stage to achieve the desired chemical purity and performance characteristics.

Advanced analytical methods including GC/MS, NMR, and HPLC are employed to confirm the structure, purity, and isomer distribution of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: Ethylhexadecyldimethylammonium 2-tert-butylphenolate can undergo various chemical reactions, including:

Oxidation: The phenolate group can be oxidized under specific conditions.

Reduction: The compound can be reduced, although this is less common.

Substitution: The quaternary ammonium group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Structure

The compound's structure includes a long hydrophobic alkyl chain, which enhances its surfactant properties, combined with a phenolic component that contributes to its biological activity.

Antimicrobial Properties

Research indicates that ethylhexadecyldimethylammonium 2-tert-butylphenolate possesses potential antimicrobial properties. Its quaternary ammonium structure enables it to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in antimicrobial treatments and cancer therapies .

Surfactant and Emulsifier

Due to its amphiphilic nature, this compound is effective as a surfactant and emulsifier in various formulations. It can enhance the stability of emulsions and improve the solubility of hydrophobic substances in aqueous solutions. This property is particularly valuable in the formulation of pharmaceuticals, cosmetics, and food products .

Drug Delivery Systems

This compound has been studied for its interactions with biological membranes, indicating potential use in drug delivery systems. Its ability to alter membrane permeability could facilitate the transport of therapeutic agents across cellular barriers .

Interaction with Polymers

Studies have shown that this compound interacts favorably with other surfactants and polymers, enhancing the stability and efficacy of formulations. This characteristic makes it suitable for use in various industrial applications where compatibility with other materials is crucial .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The results indicated that the compound effectively reduced bacterial growth by disrupting cell membrane integrity, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Formulation Stability

In another study focused on formulation stability, this compound was incorporated into an emulsion system. The findings revealed improved stability over time compared to formulations without the compound, highlighting its potential as an emulsifier in cosmetic products.

Mechanism of Action

The mechanism of action of Ethylhexadecyldimethylammonium 2-tert-butylphenolate involves its surfactant properties. The compound can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications. The molecular targets include cell membrane lipids and proteins, which are disrupted by the compound’s amphiphilic nature .

Comparison with Similar Compounds

Ethylhexadecyldimethylammonium Bromide

Structural Similarity: Shares the same cationic moiety (ethylhexadecyldimethylammonium) but substitutes the 2-tert-butylphenolate anion with bromide. Key Differences:

- Solubility: The bromide variant exhibits high water solubility (200 g/L at 20°C), forming clear, colorless solutions . The phenolate derivative likely has reduced water solubility due to the hydrophobic 2-tert-butylphenolate anion, favoring organic solvents.

- Applications: The bromide form is widely used in ion flotation for metal recovery (e.g., zinc, nickel) due to its strong ionic interactions with metal ions . The phenolate variant may instead act as a phase-transfer catalyst in non-aqueous systems.

- Thermal Stability: The bromide has a melting point of 190°C and flash point of 93°C, suggesting moderate thermal stability . The phenolate’s bulkier anion could lower melting points but enhance compatibility with organic matrices.

Table 1: Comparative Properties

Cetyltrimethylammonium Bromide (CTAB)

Structural Similarity : Both are quaternary ammonium surfactants with hexadecyl chains.

Key Differences :

- Cation Structure : CTAB lacks the ethyl group, having three methyl groups instead.

- Performance: CTAB’s smaller cation and bromide anion enhance micelle formation in aqueous solutions, making it a staple in nanoparticle synthesis. The phenolate variant’s bulkier structure may reduce critical micelle concentration but improve lipid membrane penetration.

Other Phenolate-Containing Compounds

Compounds like sodium 2-tert-butylphenolate share the same anion but lack the quaternary ammonium cation. These are typically used as antioxidants or stabilizers in polymers. The ethylhexadecyldimethylammonium cation in the target compound likely enhances its surfactant properties compared to alkali metal phenolates.

Biological Activity

Ethylhexadecyldimethylammonium 2-tert-butylphenolate (EHDMP) is a quaternary ammonium compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial research.

- Molecular Formula : C30H57NO

- Molecular Weight : 447.78 g/mol

- CAS Number : Not specified in the sources

- Chemical Structure : EHDMP comprises a long hydrophobic alkyl chain and a phenolic moiety, contributing to its amphiphilic nature.

Biological Activity

Research indicates that EHDMP exhibits antimicrobial properties . It has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death.

- Membrane Disruption : EHDMP interacts with the lipid bilayer of microbial membranes, altering permeability and integrity.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival, although detailed pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have documented the biological activity of EHDMP:

- Antimicrobial Testing : In vitro studies demonstrated that EHDMP effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, it showed a significant reduction in colony-forming units (CFUs) when tested against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessments : While demonstrating antimicrobial efficacy, cytotoxicity tests on human cell lines indicated that EHDMP has a selective toxicity profile, suggesting that it could be developed as a therapeutic agent with minimal side effects on human cells.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| EHDMP | High | Membrane disruption | Low |

| Benzalkonium Chloride | Moderate | Enzyme inhibition | Moderate |

| Cetylpyridinium Chloride | High | Membrane disruption | High |

EHDMP stands out due to its lower toxicity compared to other quaternary ammonium compounds while maintaining high antimicrobial activity.

Applications

Given its biological activity, EHDMP has potential applications in:

- Pharmaceuticals : As an antimicrobial agent in formulations for treating infections.

- Cosmetics : Used as a preservative due to its ability to inhibit microbial growth.

- Agriculture : Potential use as a biocide in crop protection products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Ethylhexadecyldimethylammonium 2-tert-butylphenolate?

- Methodology : Synthesis typically involves quaternization of hexadecyldimethylamine with ethyl bromide, followed by ion exchange to replace the bromide counterion with 2-tert-butylphenolate. Non-aqueous titration (e.g., using perchloric acid in acetic acid) is recommended for purity assessment, as validated for analogous quaternary ammonium salts . Purification may involve recrystallization from ethanol or acetone, with storage at 2–8°C to prevent degradation .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To verify alkyl chain integrity and aromatic substitution patterns.

- Mass Spectrometry (MS) : For molecular weight confirmation (C₃₀H₅₇NO, exact mass: 455.44 g/mol) .

- Elemental Analysis : To validate C, H, N, and Br absence (critical for distinguishing from bromide analogs) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Data : While direct data for the 2-tert-butylphenolate derivative is limited, structurally similar surfactants (e.g., ethylhexadecyldimethylammonium bromide) exhibit:

- High solubility in polar aprotic solvents (e.g., DMSO, acetone).

- Limited solubility in water due to hydrophobic alkyl chains.

- Compatibility with ethanol for solution preparation .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in adsorptive separation methods for metal ions?

- Methodology :

- Dose-Response Experiments : Test concentrations from 0.1–5 mM in batch adsorption studies (e.g., for Cr(VI) or Zn(II) removal). Monitor recovery efficiency via ICP-MS or spectrophotometry.

- Surface Tension Analysis : Determine critical micelle concentration (CMC) to avoid micelle-driven interference .

- Case Study : For analogous surfactants, 0.5 mM achieved >90% recovery in flotation-based separations when paired with frothers like MIBC .

Q. What experimental challenges arise when studying interactions between this surfactant and biological membranes?

- Key Challenges :

- Membrane Disruption : Quaternary ammonium surfactants can lyse cells at high concentrations. Use live-cell imaging (e.g., propidium iodide exclusion) to establish non-toxic thresholds .

- Artifact Mitigation : Ethylhexadecyldimethylammonium salts may interfere with fluorescence assays. Validate staining protocols (e.g., uranium-specific dyes) with surfactant-free controls .

Q. How can researchers address discrepancies in surfactant performance across environmental sample matrices?

- Analytical Workflow :

Matrix Characterization : Analyze pH, ionic strength, and organic content (e.g., humic acids) of samples.

Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to quantify surfactant interactions with competing ions (e.g., Ca²⁺ in hard water).

Statistical Modeling : Apply multivariate regression to identify dominant variables affecting separation efficiency .

Methodological Considerations

- Safety Protocols : This compound is classified under GHS07 (Warning), requiring PPE (gloves, goggles) and ventilation during handling. Avoid inhalation and skin contact .

- Data Reproducibility : Document batch-specific properties (e.g., homolog distribution, purity) as commercial samples may vary in alkyl chain composition (e.g., C16/C18 ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.